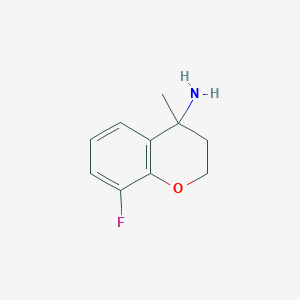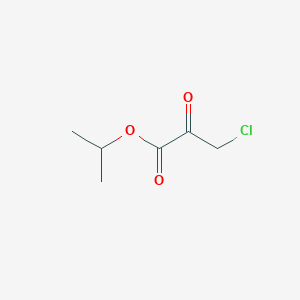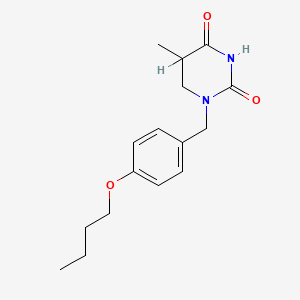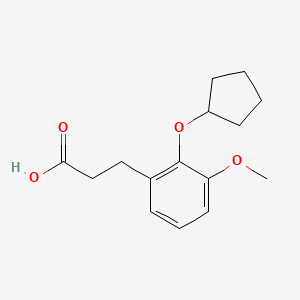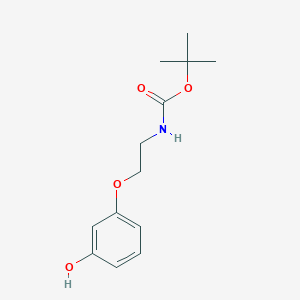
tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Uniqueness
tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate is unique due to the presence of both a hydroxyphenoxy group and an ethylcarbamate moiety
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-hydroxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-7-8-17-11-6-4-5-10(15)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) |
Clave InChI |
RGVMKLQCUDPOIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


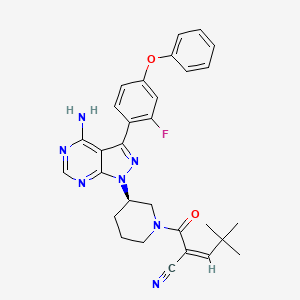
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
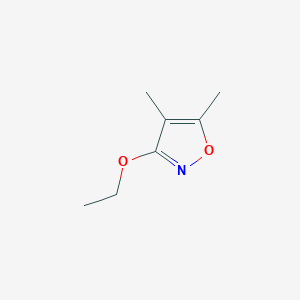
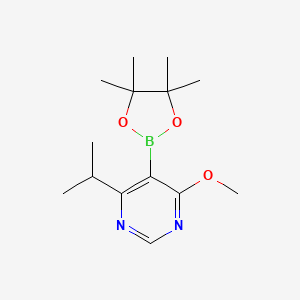
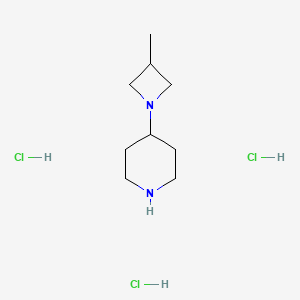
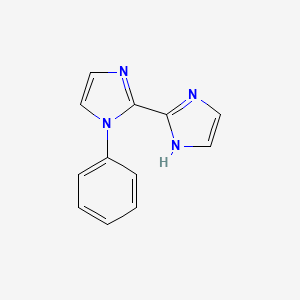

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)

